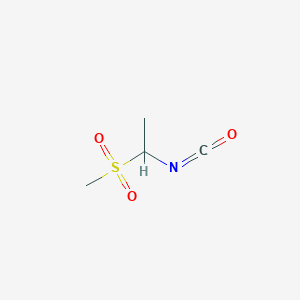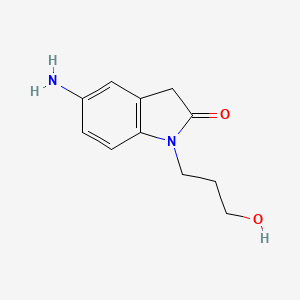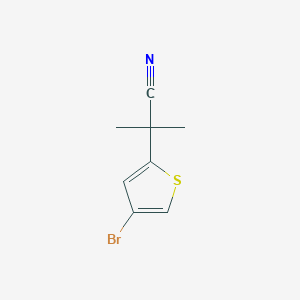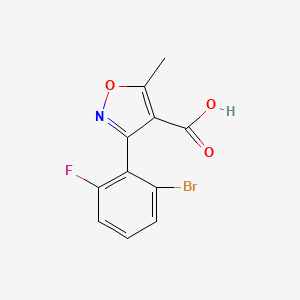
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, along with a methyl group at the 5-position of the isoxazole ring. The unique arrangement of these substituents imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
The synthesis of 3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the bromine and fluorine atoms: This step involves the selective bromination and fluorination of the phenyl ring, which can be accomplished using reagents such as bromine and fluorine sources under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as esterification or amidation, to form esters or amides.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, along with the isoxazole ring, allows the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its chemical properties and reactivity.
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group, which can influence its solubility and stability.
3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-nitrile:
属性
分子式 |
C11H7BrFNO3 |
|---|---|
分子量 |
300.08 g/mol |
IUPAC 名称 |
3-(2-bromo-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) |
InChI 键 |
AOQIDWSVTKNRJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Br)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
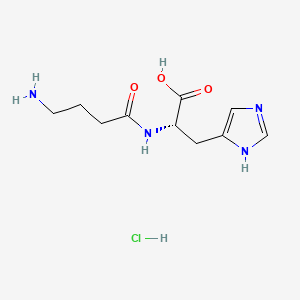
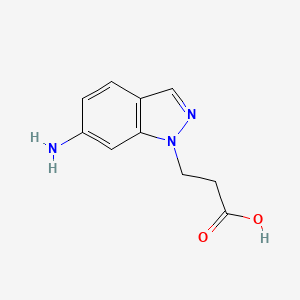
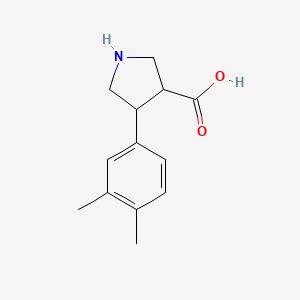
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)

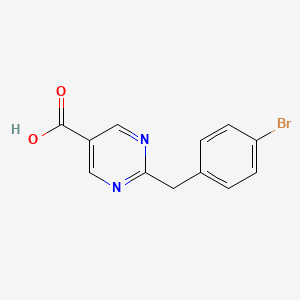
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
